molecular formula C10H10FN3 B2550221 [5-(3-Fluorophenyl)-1H-pyrazol-4-yl]methanamine CAS No. 1501527-36-1

[5-(3-Fluorophenyl)-1H-pyrazol-4-yl]methanamine

Cat. No. B2550221
CAS RN: 1501527-36-1
M. Wt: 191.209
InChI Key: FKLOOHRTPTXWKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, “[5-(3-Fluorophenyl)-1H-pyrazol-4-yl]methanamine,” is not directly studied in the provided papers. However, similar compounds with pyrazole structures and substituted phenyl groups have been investigated. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science. For instance, pyrazole derivatives have been studied for their potential as anti-neoplastic agents and their role in nonlinear optics due to their electronic properties .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of hydrazides with other organic substrates. For example, the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was achieved through a high-yielding polyphosphoric acid condensation route, starting from p-toluic hydrazide and glycine . This method could potentially be adapted for the synthesis of “[5-(3-Fluorophenyl)-1H-pyrazol-4-yl]methanamine” by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized using spectroscopic techniques such as FT-IR, NMR, and mass spectrometry, as well as X-ray diffraction for crystal structure determination . The geometrical parameters obtained from these studies are crucial for understanding the compound's conformation and electronic distribution, which are essential for predicting reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of pyrazole derivatives can be influenced by the substituents on the phenyl rings and the pyrazole moiety itself. The presence of electronegative atoms like fluorine can significantly affect the molecule's reactivity, as seen in the molecular docking studies where the fluorine atom plays a crucial role in binding . The chemical behavior of “[5-(3-Fluorophenyl)-1H-pyrazol-4-yl]methanamine” would likely be influenced by the fluorophenyl group, which could be explored through computational and experimental studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, stability, and electronic properties, are often determined through experimental measurements and computational predictions. For example, the first hyperpolarizability of a compound can indicate its potential application in nonlinear optics . Additionally, molecular electrostatic potential (MEP) analysis provides insight into the charge distribution within the molecule, which is valuable for understanding its interaction with other molecules and biological systems . The properties of “[5-(3-Fluorophenyl)-1H-pyrazol-4-yl]methanamine” would need to be assessed similarly to predict its behavior in various environments and applications.

Scientific Research Applications

Drug Metabolism and Enzyme Inhibition

"[5-(3-Fluorophenyl)-1H-pyrazol-4-yl]methanamine" and its derivatives have been studied for their role in drug metabolism, particularly in the context of cytochrome P450 (CYP) enzymes. These enzymes metabolize a diverse number of drugs, and understanding the selectivity of chemical inhibitors like "[5-(3-Fluorophenyl)-1H-pyrazol-4-yl]methanamine" derivatives is crucial for predicting drug-drug interactions (DDIs) when multiple drugs are coadministered. Such inhibitors are key in deciphering the involvement of specific CYP isoforms in drug metabolism, which is important for the safe and effective use of pharmaceuticals (Khojasteh et al., 2011).

Structural Utility in Heterocyclic Synthesis

Compounds with the "[5-(3-Fluorophenyl)-1H-pyrazol-4-yl]methanamine" scaffold are versatile building blocks in the synthesis of heterocyclic compounds. They have been utilized in generating a variety of heterocycles, such as pyrazolo-imidazoles, thiazoles, and pyrimidines, demonstrating the compound's value in organic synthesis. This reactivity paves the way for creating new molecules with potential biological activities, expanding the toolkit available for drug discovery and development (Gomaa & Ali, 2020).

Therapeutic Applications

The pyrazoline class, to which "[5-(3-Fluorophenyl)-1H-pyrazol-4-yl]methanamine" belongs, exhibits a wide range of pharmacological effects, including anti-inflammatory, analgesic, antidepressant, and anticancer activities. This diversity highlights the potential of these compounds in therapeutic applications, with many derivatives being synthesized and patented for their beneficial effects. The exploration of pyrazoline derivatives underscores the ongoing interest in developing new drugs based on this core structure (Shaaban et al., 2012).

properties

IUPAC Name

[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3/c11-9-3-1-2-7(4-9)10-8(5-12)6-13-14-10/h1-4,6H,5,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLOOHRTPTXWKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=NN2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.